![molecular formula C17H16N2O3S B2573708 3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 313403-96-2](/img/structure/B2573708.png)
3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
“3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide” is a chemical compound . It has been of interest in scientific research due to its potential therapeutic properties.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
- Benzothiazoles, including this compound, exhibit anti-cancer potential. Researchers have investigated their effects on various cancer cell lines, highlighting their ability to inhibit tumor growth and metastasis .
- Benzothiazoles have demonstrated antibacterial properties. Studies indicate that they can effectively combat bacterial infections by disrupting essential cellular processes .
- Some benzothiazole derivatives, including our compound of interest, show promise as anti-tuberculosis agents. These compounds may contribute to the fight against drug-resistant tuberculosis strains .
- Benzothiazoles possess anti-inflammatory properties. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Researchers have explored benzothiazoles as neuroprotective agents. These compounds may help prevent or mitigate neurodegenerative conditions by preserving neuronal function .
- Benzothiazoles can act as enzyme inhibitors. Their ability to selectively target specific enzymes makes them valuable tools in drug discovery and development .
Anti-Cancer Properties
Anti-Bacterial Activity
Anti-Tuberculosis Agents
Anti-Inflammatory Effects
Neuroprotective Potential
Enzyme Inhibition
Mechanism of Action
The mechanism of action of similar compounds involves the inhibition of COX-1 and COX-2 . Molecular docking studies have been accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
The melting point of a similar compound, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be 194–196 °C .
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-14-15(10)18-17(23-14)19-16(20)11-7-8-12(21-2)13(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIPVOCXBORBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
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